ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE
Overview
Description
Ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Coupling Reactions: The benzofuran and piperidine moieties can be coupled using various coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate
- Ethyl 4-bromobutyrate
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate is unique due to its combination of a benzofuran ring and a piperidine ring, along with various functional groups that provide it with distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[(6-bromo-3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)methyl]-4-phenylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30BrNO6/c1-4-33-25(30)24-19-15-22(32-3)20(28)16-21(19)35-23(24)17-29-13-11-27(12-14-29,26(31)34-5-2)18-9-7-6-8-10-18/h6-10,15-16H,4-5,11-14,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJHURZOAFQRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)CN3CCC(CC3)(C4=CC=CC=C4)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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